molecular formula C11H13Cl2NO B1586973 4-(3,4-Dichlorophenoxy)piperidine CAS No. 245057-73-2

4-(3,4-Dichlorophenoxy)piperidine

Cat. No. B1586973
Key on ui cas rn: 245057-73-2
M. Wt: 246.13 g/mol
InChI Key: DQNSSLUVUXZLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709500B2

Procedure details

A thin slurry of 4-hydroxypiperidine (50 g, 494 mmol) in THF (200 ml) was added to a stirred suspension of potassium tert-butoxide (110.9 g, 990 mmol) in THF (650 ml) at room temperature and washed in with THF (50 ml). The resultant mixture was stirred under nitrogen for 20 minutes. 1,2-Dichloro-4-fluorobenzene (98 g, 594 mmol) was added and the resultant mixture heated at reflux for 90 minutes. The reaction mixture was cooled to room temperature and water (500 ml) added. The layers were separated and the solvent removed from the organic fraction. The material was then partitioned between MTBE and 10% aqueous citric acid solution. The layers separated and the aqueous layer washed with further MTBE (2×250 ml). The aqueous phase was basified to pH>10 by addition of 10N NaOH solution and the product extracted with iso-propyl acetate (2×30 ml). The organics were washed with brine (300 ml), dried over magnesium sulfate, filtered and concentrated under vacuum to yield the sub-title compound as a dark oil which was used as such in the next step (109.1 g, 90%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
110.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.CC(C)([O-])C.[K+].[Cl:14][C:15]1[CH:20]=[CH:19][C:18](F)=[CH:17][C:16]=1[Cl:22].O>C1COCC1>[Cl:14][C:15]1[CH:20]=[C:19]([CH:18]=[CH:17][C:16]=1[Cl:22])[O:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
110.9 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
650 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
98 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)F)Cl
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resultant mixture was stirred under nitrogen for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed in with THF (50 ml)
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
CUSTOM
Type
CUSTOM
Details
the solvent removed from the organic fraction
CUSTOM
Type
CUSTOM
Details
The material was then partitioned between MTBE and 10% aqueous citric acid solution
CUSTOM
Type
CUSTOM
Details
The layers separated
WASH
Type
WASH
Details
the aqueous layer washed with further MTBE (2×250 ml)
ADDITION
Type
ADDITION
Details
The aqueous phase was basified to pH>10 by addition of 10N NaOH solution
EXTRACTION
Type
EXTRACTION
Details
the product extracted with iso-propyl acetate (2×30 ml)
WASH
Type
WASH
Details
The organics were washed with brine (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC=1C=C(OC2CCNCC2)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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